Cas no 1424269-13-5 (2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid)

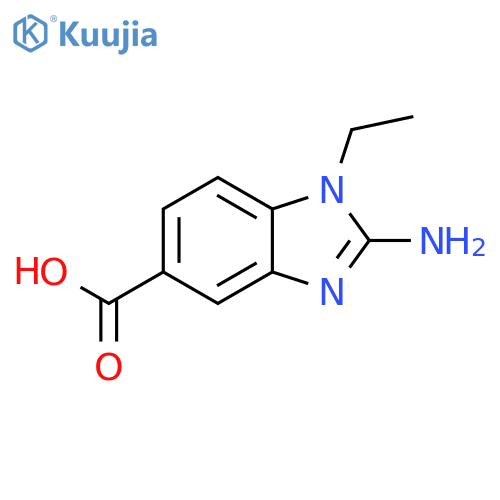

1424269-13-5 structure

商品名:2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid

- 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-ethyl-

-

- インチ: 1S/C10H11N3O2/c1-2-13-8-4-3-6(9(14)15)5-7(8)12-10(13)11/h3-5H,2H2,1H3,(H2,11,12)(H,14,15)

- InChIKey: BTCQOKLMQNPBKN-UHFFFAOYSA-N

- ほほえんだ: C1(N)N(CC)C2=CC=C(C(O)=O)C=C2N=1

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-121391-0.05g |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 0.05g |

$182.0 | 2023-11-13 | |

| Enamine | EN300-121391-0.1g |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 0.1g |

$272.0 | 2023-11-13 | |

| TRC | A635748-100mg |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-121391-0.25g |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 0.25g |

$389.0 | 2023-11-13 | |

| Enamine | EN300-121391-2.5g |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 2.5g |

$1539.0 | 2023-11-13 | |

| Enamine | EN300-121391-1000mg |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95.0% | 1000mg |

$785.0 | 2023-10-02 | |

| Enamine | EN300-121391-50mg |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95.0% | 50mg |

$182.0 | 2023-10-02 | |

| Aaron | AR01A432-50mg |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 50mg |

$276.00 | 2025-02-09 | |

| Aaron | AR01A432-5g |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 5g |

$3156.00 | 2025-02-09 | |

| Aaron | AR01A432-100mg |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |

1424269-13-5 | 95% | 100mg |

$399.00 | 2025-02-09 |

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1424269-13-5 (2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量